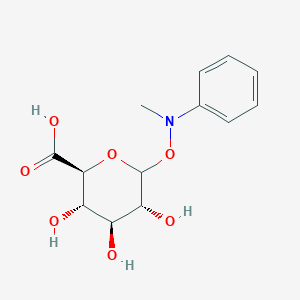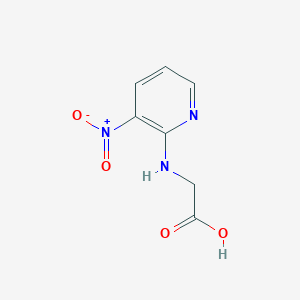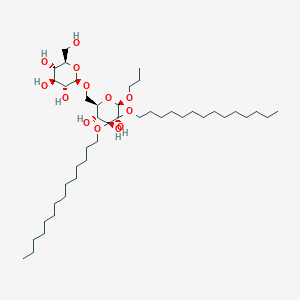
Aerocavin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aerocavin is a natural product found in Chromobacterium violaceum with data available.
Scientific Research Applications
Antibiotic Properties
Aerocavin, isolated from fermentation broths of Chromobacterium violaceum, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery highlights its potential as an antibiotic agent. The molecular structure of this compound was identified through spectroscopic properties and X-ray diffraction analysis (Singh et al., 1988).
Scientific and Applied Research in Various Fields
This compound appears to have been confused with "aerostat" in the search results, as several papers discuss scientific and applied investigations using aerostat complexes. These studies encompass a wide range of scientific problems in fields like astronomy, aeronomy, meteorology, and remote sensing of the Earth, including applied ecology and navigation (Bonev et al., 1994).
Properties
CAS No. |
113702-00-4 |
|---|---|
Molecular Formula |
C27H44O6 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[(3E,6Z,9Z,12R,14S)-12-hydroxy-14-[(2R)-2-hydroxyundecyl]-10-methyl-2-oxo-1-oxacyclotetradeca-3,6,9-trien-4-yl]acetic acid |
InChI |
InChI=1S/C27H44O6/c1-3-4-5-6-7-8-12-15-23(28)19-25-20-24(29)16-21(2)13-10-9-11-14-22(17-26(30)31)18-27(32)33-25/h9,11,13,18,23-25,28-29H,3-8,10,12,14-17,19-20H2,1-2H3,(H,30,31)/b11-9-,21-13-,22-18+/t23-,24-,25+/m1/s1 |
InChI Key |
OJPUZRWFAWDJHP-DSACNGRVSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](C[C@H]1C[C@@H](C/C(=C\C/C=C\C/C(=C\C(=O)O1)/CC(=O)O)/C)O)O |
SMILES |
CCCCCCCCCC(CC1CC(CC(=CCC=CCC(=CC(=O)O1)CC(=O)O)C)O)O |
Canonical SMILES |
CCCCCCCCCC(CC1CC(CC(=CCC=CCC(=CC(=O)O1)CC(=O)O)C)O)O |
Synonyms |
12-hydroxy-14-(2-hydroxyundecyl)-10-methyl-2-oxooxacyclotetradeca-3,6,9-triene-4-acetic acid aerocavin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


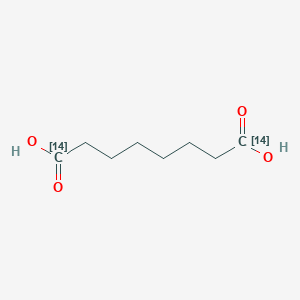
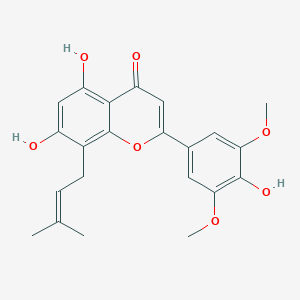


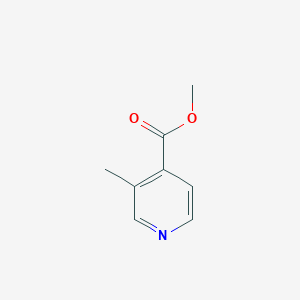

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
